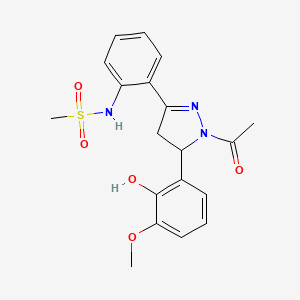
N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with various applications in the fields of chemistry, biology, medicine, and industry. It is known for its unique structural properties that contribute to its reactivity and effectiveness in diverse scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multiple steps:
Starting Materials: : The process begins with appropriate benzaldehyde and pyrazole derivatives.
Condensation Reaction: : The benzaldehyde reacts with a methoxyphenylpyrazole under acidic or basic conditions to form the intermediate.
Acetylation: : The intermediate undergoes acetylation using acetic anhydride in the presence of a catalyst.
Sulfonamidation: : Finally, the acetylated product reacts with methanesulfonyl chloride to form the final compound.
Industrial Production Methods
The industrial production of this compound typically utilizes similar routes with optimizations for scale, such as:
Continuous Flow Reactions: : Improving reaction times and yields.
High-Throughput Screening: : Identifying optimal conditions for each reaction step.
Automation and Control: : Ensuring consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form quinones.
Reduction: : Undergoes reduction to form alcohols.
Substitution: : Halogenation and nitration reactions are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: : Bromine (Br2) in dichloromethane.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Acts as a catalyst in organic synthesis reactions.
Material Science: : Used in the development of advanced polymers.
Biology
Enzyme Inhibition: : Serves as an inhibitor in enzymatic reactions.
Biomarker: : Utilized as a biomarker in diagnostic assays.
Medicine
Drug Development: : Potential therapeutic agent in treating inflammation and cancer.
Pharmacokinetics: : Studies focus on its metabolism and distribution in the body.
Industry
Pesticide Formulation: : Component in the synthesis of advanced pesticides.
Dye Manufacturing: : Used in the production of specialized dyes.
Mecanismo De Acción
N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects through:
Binding to Enzymes: : Inhibits enzyme activity by binding to the active sites.
Signal Pathway Modulation: : Interacts with cellular pathways to regulate biological processes.
Molecular Targets: : Primarily targets proteins involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-acetyl-5-(2-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(2-(1-acetyl-5-(3-hydroxy-2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Unique Features
Compared to similar compounds, N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide offers:
Enhanced Stability: : Due to its methoxy group.
Broader Reactivity: : Versatile in undergoing different chemical reactions.
Higher Efficacy: : More effective as an enzyme inhibitor and therapeutic agent.
This compound truly represents an exciting frontier in multiple scientific disciplines!
Propiedades
IUPAC Name |
N-[2-[2-acetyl-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12(23)22-17(14-8-6-10-18(27-2)19(14)24)11-16(20-22)13-7-4-5-9-15(13)21-28(3,25)26/h4-10,17,21,24H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDTIYWSZRKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
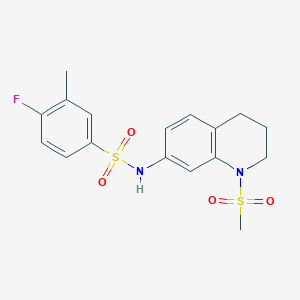
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)
![N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2745502.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2745503.png)
![methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2745505.png)
![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)
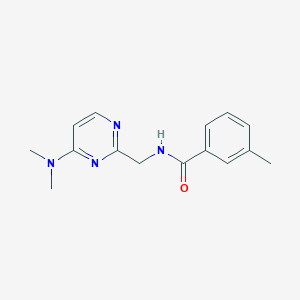
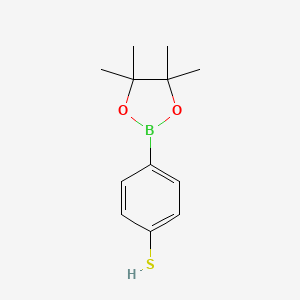
![3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2745515.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2745517.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)
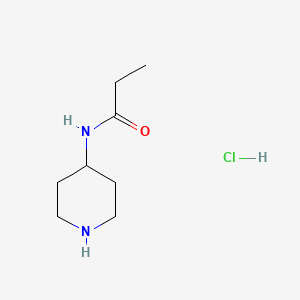
![N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2745521.png)
